Hymenistatin I

Vue d'ensemble

Description

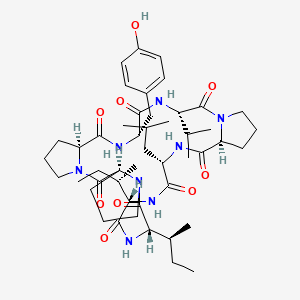

Hymenistatin I is a cyclic octapeptide isolated from the sea sponge Phakellia fusca. Its sequence is cyclo[L-isoleucyl-L-isoleucyl-L-prolyl-L-prolyl-L-tyrosyl-L-valyl-L-prolyl-L-leucyl]. This compound has garnered significant interest due to its immunosuppressive properties, making it a valuable subject of study in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hymenistatin I is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:

Fmoc or Boc Protection: The α-amino groups of the amino acids are protected using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.

Coupling Reaction: The protected amino acids are coupled using HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) as coupling reagents.

Cyclization: The linear peptide is cyclized using BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) as cyclizing agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.

Reduction: The peptide bonds can be reduced under specific conditions.

Substitution: The proline residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU and HOBt.

Major Products:

Oxidation: Dityrosine-containing peptides.

Reduction: Reduced peptide bonds.

Substitution: Analog peptides with modified amino acid sequences.

Applications De Recherche Scientifique

Hymenistatin I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in modulating immune responses.

Medicine: Explored for its potential as an immunosuppressive agent in transplant medicine and autoimmune diseases.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mécanisme D'action

Hymenistatin I exerts its effects by modulating the immune system. It inhibits both humoral and cellular immune responses, similar to cyclosporin A. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cytokine production and T-cell activation .

Comparaison Avec Des Composés Similaires

Cyclosporin A: Another immunosuppressive cyclic peptide with a different mechanism of action.

Tacrolimus: A macrolide lactone with immunosuppressive properties.

Sirolimus: An immunosuppressive agent used in transplant medicine.

Uniqueness: Hymenistatin I is unique due to its specific amino acid sequence and cyclic structure, which confer distinct immunosuppressive properties. Unlike cyclosporin A, this compound has a different interaction with the immune system, making it a valuable compound for comparative studies .

Activité Biologique

Hymenistatin I is a cyclic octapeptide isolated from marine sponges of the genus Hymeniacidon. It has garnered attention for its biological activities, particularly its immunosuppressive effects and potential therapeutic applications in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Composition

This compound has the following chemical structure:

- Sequence : c-(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-)

This cyclic structure contributes to its stability and biological activity, making it a subject of interest in pharmacological research.

1. Immunosuppressive Effects

This compound exhibits significant immunosuppressive activity, comparable to that of cyclosporine A (CsA). It modulates both humoral and cellular immune responses, which makes it a candidate for therapeutic applications in autoimmune diseases and organ transplantation. The mechanism involves inhibition of interleukin-2 (IL-2) signaling pathways, similar to the action of rapamycin .

Table 1: Comparison of Immunosuppressive Activities

| Compound | Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Cyclic octapeptide | IL-2 modulation | |

| Cyclosporine A | Cyclic undecapeptide | Calcineurin inhibition | |

| Didemnin B | Cyclic depsipeptide | RNA/protein synthesis inhibition |

2. Anticancer Properties

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including murine P388 lymphocytic leukemia cells. The effective dose (ED50) values suggest significant potential for further exploration in cancer therapeutics .

Table 2: Cytotoxic Activity of this compound

| Cell Line | ED50 (µg/mL) | Reference |

|---|---|---|

| P388 Lymphocytic Leukemia | 7.5 | |

| L1210 Leukemia | Not reported | |

| SK-OV-3 Ovarian Carcinoma | Not reported |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Immunosuppressive Activity : A study demonstrated that this compound effectively inhibits T-cell activation and proliferation in vitro, suggesting its potential use as an immunosuppressant in clinical settings for organ transplantation .

- Cytotoxicity Assessment : In a comparative analysis with other cyclic peptides, this compound showed promising results against murine leukemia cells, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGNHONDBBQGE-MXKYYYADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045443 | |

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129536-23-8 | |

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.